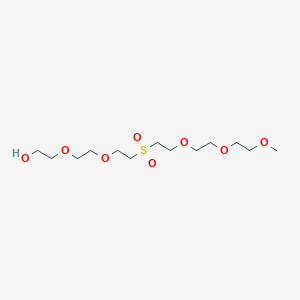
m-PEG3-Sulfone-PEG2-OH
Vue d'ensemble
Description
M-PEG3-Sulfone-PEG2-OH is a PEG linker containing sulfone and hydroxyl moieties . The sulfone can react with thiol groups of proteins, and the hydroxyl group can react to further derivatize the compound . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of this compound is C13H28O8S . Its exact mass is 344.15, and its molecular weight is 344.42 g/mol .Chemical Reactions Analysis
The sulfone group in this compound can react with thiol groups of proteins . The hydroxyl group can react to further derivatize the compound .Applications De Recherche Scientifique
Membrane Fabrication and Properties
Sulfonated materials like hydrophilic sulfonated polyphenylenesulfone (sPPSU) have been utilized in membrane applications for their high electrical conductivity, good chemical stability, hydrophilicity, and low fouling propensity. PEG, when added to sPPSU solutions, interacts through hydrogen bonding, increasing the solution's viscosity and influencing the membrane formation process. The presence of PEG during the non-solvent induced phase separation (NIPS) method results in membranes with improved mechanical strength, higher hydrophilicity, and better permeation properties, underscoring PEG's role in enhancing the physicochemical properties of membranes for water purification and other applications (Feng et al., 2017).
Nanocatalysis
Fe3O4/PEG-SO3H, a sulfonated-polyethylene glycol-coated Fe3O4 nanocomposite, has been demonstrated as an effective and environmentally friendly nanocatalyst for the selective oxidation of sulfides to sulfoxides or sulfones. This magnetic nanocatalyst can be easily retrieved and recycled, showcasing the application of PEG derivatives in green chemistry and catalysis for organic synthesis (Mirfakhraei et al., 2018).
Hydrogel Scaffolds
Hydrolytically degradable PEG hydrogel scaffolds have been developed with tunable degradation and mechanical properties for protein delivery and cell encapsulation. These scaffolds are composed of PEG vinyl sulfone cross-linked with PEG-diester-dithiol, offering a platform with homogeneous structure, hydrophilicity, and specific cross-linking chemistry. Such materials are promising for soft tissue repair and other biomedical applications (Zustiak & Leach, 2010).
Antiviral Agents
The design and synthesis of 14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenes using PEG-OSO3H as a catalyst have been explored for their antiviral potential. Certain compounds synthesized in this manner have shown significant antiviral activity against tobacco mosaic virus, indicating the role of PEG derivatives in the development of antiviral agents (Naidu et al., 2012).
Thiol-Specific Conjugation
PEG-mono-sulfone, a latently reactive, monothiol selective conjugation reagent, has been developed to address the stability limitations of maleimide-derived conjugates. This reagent demonstrates more efficient conjugation under mild conditions and prevents undesirable deconjugation and exchange reactions, offering advantages in the conjugation of cytotoxic drugs to monoclonal antibodies or PEG to proteins and peptides for therapeutic applications (Badescu et al., 2014).
Mécanisme D'action
Target of Action
The primary target of m-PEG3-Sulfone-PEG2-OH are proteins with thiol groups . The sulfone moiety in the compound can react with these thiol groups .
Mode of Action
This compound is a PEG linker containing sulfone and hydroxyl moieties . The sulfone moiety in the compound reacts with thiol groups of proteins . This reaction allows the compound to bind to its target proteins. The hydroxyl group in the compound can further react to derivatize the compound .
Biochemical Pathways
Given that the compound can react with thiol groups of proteins , it can potentially influence any biochemical pathway involving proteins with thiol groups.
Pharmacokinetics
The hydrophilic peg linker in the compound increases its water solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
By reacting with thiol groups of proteins , the compound could potentially alter the function of these proteins, leading to various molecular and cellular effects.
Action Environment
Given that the compound’s water solubility is increased by the hydrophilic peg linker , it can be inferred that the compound’s action, efficacy, and stability might be influenced by the hydration level of its environment.
Analyse Biochimique
Biochemical Properties
m-PEG3-Sulfone-PEG2-OH plays a significant role in biochemical reactions due to its functional groups. The sulfone group can react with thiol groups of proteins, forming stable thioether bonds . This interaction is crucial in the modification of proteins and peptides, enabling the study of protein function and interactions. . These properties make this compound a versatile reagent in biochemical research.
Cellular Effects
This compound influences various cellular processes by interacting with cell surface proteins and intracellular biomolecules. Its ability to modify proteins through thiol-sulfone reactions can impact cell signaling pathways, gene expression, and cellular metabolism For instance, the modification of cell surface receptors by this compound can alter signal transduction pathways, leading to changes in cellular responses
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups on proteins and peptides. The sulfone group forms a covalent bond with the thiol group, resulting in the formation of a stable thioether linkage . This reaction is highly specific and efficient, making it a valuable tool for the selective modification of proteins. Furthermore, the hydroxyl group of this compound can be used for further derivatization, allowing for the introduction of additional functional groups or labels. These modifications can influence protein function, stability, and interactions, providing insights into the molecular mechanisms underlying various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. For example, the modification of proteins by this compound can lead to sustained changes in protein function and interactions, impacting cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions or inducing immune responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired modification of proteins without causing adverse effects. These findings highlight the importance of optimizing dosage levels in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The sulfone group can react with thiol-containing enzymes, potentially inhibiting their activity or altering their function . Additionally, the PEG chains can influence the solubility and stability of metabolites, affecting metabolic flux and metabolite levels. These interactions can provide insights into the metabolic pathways regulated by this compound and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The hydrophilic PEG chains enhance the solubility of the compound, facilitating its distribution in aqueous environments Additionally, the sulfone group can interact with specific transporters or binding proteins, influencing the localization and accumulation of this compound within cells
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, the modification of proteins with this compound can influence their localization to the cell membrane, cytoplasm, or nucleus
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O8S/c1-17-4-5-19-7-9-21-11-13-22(15,16)12-10-20-8-6-18-3-2-14/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBPUKMOHCOZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206284 | |
| Record name | 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1919045-00-3 | |
| Record name | 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




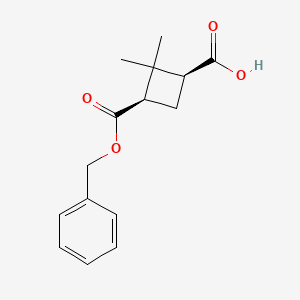

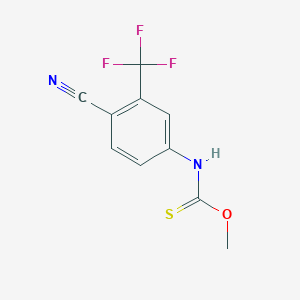
![4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid](/img/structure/B3324563.png)

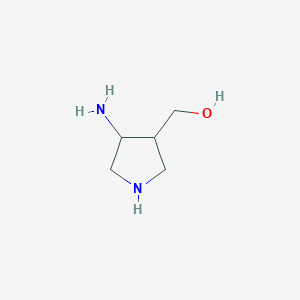
![1-[6-(Hydroxymethyl)pyridin-3-yl]ethan-1-one](/img/structure/B3324597.png)
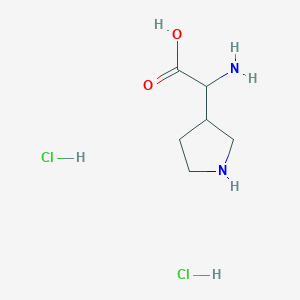
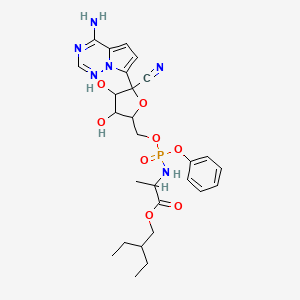
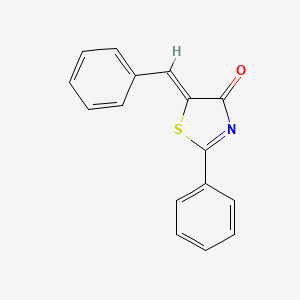
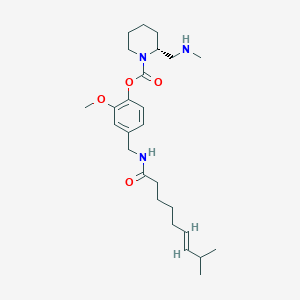

![N-[6-(1-hydroxy-1-methyl-ethyl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3324631.png)